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Compound of Interest

Compound Name:
4-(Aminomethyl)thiazole

hydrochloride

Cat. No.: B050921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Aminomethyl)thiazole
hydrochloride, a key heterocyclic building block in medicinal chemistry and drug development.

This document details its physicochemical properties, experimental protocols for its synthesis

and analysis, and its role in modulating critical signaling pathways.

Core Physicochemical Properties
4-(Aminomethyl)thiazole hydrochloride is a versatile intermediate used in the synthesis of a

wide range of biologically active molecules. Its quantitative data are summarized below.

Property Value Reference

Molecular Weight 150.63 g/mol [1][2]

Molecular Formula C₄H₇ClN₂S [1][2]

Appearance Off-white to white solid

Purity ≥97%

CAS Number 117043-86-4 [1][2]
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Synthesis and Characterization: Experimental
Protocols
The synthesis of 4-(Aminomethyl)thiazole hydrochloride can be achieved through a multi-

step process, often involving the Hantzsch thiazole synthesis as a key step. The following

protocols are representative methods for its synthesis and characterization.

Synthesis Protocol: Modified Hantzsch Thiazole
Synthesis
This protocol describes a common route to synthesize the thiazole core, followed by functional

group manipulation to yield the final product.

Step 1: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride.

To a solution of 1,3-dichloroacetone (1 equivalent) in absolute ethanol, add thioformamide

(1 equivalent).

Stir the reaction mixture at room temperature for 24 hours.

Cool the mixture to 4°C and allow it to stand for 12 hours to facilitate crystallization.

Collect the resulting crystalline solid, 4-(chloromethyl)thiazole hydrochloride, by filtration

and wash with cold ethanol.

Step 2: Azide Formation.

Dissolve the 4-(chloromethyl)thiazole hydrochloride (1 equivalent) in a suitable solvent

such as dimethylformamide (DMF).

Add sodium azide (NaN₃, 1.1 equivalents) portion-wise at 0°C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl

acetate.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain 4-(azidomethyl)thiazole.

Step 3: Reduction to 4-(Aminomethyl)thiazole.

Dissolve the 4-(azidomethyl)thiazole (1 equivalent) in methanol.

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the

starting material is consumed (monitored by TLC).

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Step 4: Hydrochloride Salt Formation.

Dissolve the crude 4-(aminomethyl)thiazole in a minimal amount of a suitable solvent like

diethyl ether or ethyl acetate.

Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.

The hydrochloride salt will precipitate out of the solution.

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield 4-
(aminomethyl)thiazole hydrochloride.

Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

Instrumentation: HPLC system equipped with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid

or formic acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Analysis: Inject the sample and analyze the chromatogram for the retention time and peak

area to determine purity.[3][4]

¹H NMR Spectroscopy for Structural Elucidation:

While a specific spectrum for 4-(Aminomethyl)thiazole hydrochloride is not readily available,

a representative spectrum can be predicted.

Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆).

Expected Chemical Shifts (δ, ppm):

A singlet for the two protons of the aminomethyl group (-CH₂-NH₃⁺), typically in the range

of 4.0-4.5 ppm.

A singlet or doublet for the proton on the thiazole ring at position 5 (C5-H), expected

around 7.5-8.0 ppm.

A singlet or doublet for the proton on the thiazole ring at position 2 (C2-H), expected

around 9.0-9.5 ppm.

A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O.

Role in Drug Development and Signaling Pathways
Thiazole-containing compounds are integral to numerous FDA-approved drugs and are a focus

of ongoing drug discovery efforts due to their wide range of biological activities, including

anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
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Application in Kinase Inhibition
The thiazole scaffold is a common pharmacophore in the design of kinase inhibitors, which are

crucial in cancer therapy.[3] Many thiazole derivatives target key signaling pathways that are

often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its

aberrant activation is a hallmark of many cancers. Thiazole-based inhibitors can be designed to

target key kinases within this pathway, such as PI3K and mTOR, thereby inhibiting tumor

growth.

Below is a diagram illustrating a generalized workflow for the synthesis of a 4-substituted

thiazole derivative and a diagram of the PI3K/Akt/mTOR signaling pathway, a common target

for thiazole-based drugs.
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Generalized Synthesis Workflow
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Caption: A generalized workflow for the synthesis of 4-(Aminomethyl)thiazole hydrochloride.
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Caption: The PI3K/Akt/mTOR signaling pathway, a target for thiazole-based inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b050921?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_4_Methoxymethyl_thiazole_from_Simple_Precursors.pdf
https://www.mdpi.com/1420-3049/24/9/1741
https://pmc.ncbi.nlm.nih.gov/articles/PMC11546340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11546340/
https://www.researchgate.net/publication/385631015_Development_and_validation_of_HPLC-UV_and_LC-MSMS_methods_for_the_quantitative_determination_of_a_novel_aminothiazole_in_preclinical_samples
https://www.mdpi.com/1420-3049/26/5/1449
https://globalresearchonline.net/ijpsrr/v82-1/07.pdf
https://www.benchchem.com/product/b050921#4-aminomethyl-thiazole-hydrochloride-molecular-weight
https://www.benchchem.com/product/b050921#4-aminomethyl-thiazole-hydrochloride-molecular-weight
https://www.benchchem.com/product/b050921#4-aminomethyl-thiazole-hydrochloride-molecular-weight
https://www.benchchem.com/product/b050921#4-aminomethyl-thiazole-hydrochloride-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050921?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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